N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer Drug Discovery

Differentiated from p-tolyl analogs, this compound features a 2,5-dimethoxyphenyl motif for distinct hydrogen-bonding and electronic effects, combined with an m-tolyl group at the 3-position for optimized lipophilicity (~logP 3.8). It completes a critical SAR matrix (phenyl, m-tolyl, 4-methoxyphenyl) within the 2,5-dimethoxyphenyl acetamide series, enabling QSAR modeling and lead optimization. Cataloged as MLS000084269 with no prior ChEMBL bioactivity annotations, ensuring your screening generates novel data. Procure for kinase/epigenetic anticancer panels and Gram-negative antibacterial programs exploiting porin-mediated uptake.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 864917-98-6
Cat. No. B2533763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864917-98-6
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-15-10-14(24-2)7-8-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23)
InChIKeyQUWUGLVQNFXWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-98-6): Compound Class and Procurement-Relevant Characterization


N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-98-6) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class of heterocyclic acetamides. Its molecular formula is C19H19N3O3S2 (MW 401.5 g/mol) . The compound is cataloged in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000084269, indicating its availability as a screening probe for drug discovery programs [1]. No biological activity has been reported for this compound in ChEMBL as of the latest database release [2].

Why In-Class Substitution of N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Risks Loss of Pharmacological Identity


1,2,4-Thiadiazole acetamides are far from interchangeable; minor substituent variations at the N-phenyl and 3-aryl positions can drastically alter biological activity. The 2,5-dimethoxyphenyl motif introduces a unique hydrogen-bonding and electronic environment that is absent in tolyl- or halogen-substituted analogs, while the m-tolyl group at the 3-position of the thiadiazole ring provides a specific steric and lipophilic contour [1]. Structure–activity relationship (SAR) studies on closely related thiadiazole amides show that even an ortho-to-para methyl shift can change anticancer IC50 values by >2-fold . Generic substitution therefore loses the precise pharmacophore that defines this compound’s differentiated binding profile.

N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Comparator-Anchored Differential Evidence


Structural Differentiation from the p-Tolyl-Acetamide Analog (CAS 864917-75-9) via Substituent Electronic and Steric Effects

The target compound replaces the p-tolyl group on the acetamide nitrogen with a 2,5-dimethoxyphenyl moiety. The p-tolyl analog (CAS 864917-75-9) has been reported to display anticancer activity against MCF-7 (breast) and A549 (lung) cell lines with IC50 values of 0.084 ± 0.020 mmol/L and 0.034 ± 0.008 mmol/L, respectively, and aromatase inhibition in MCF-7 cells (IC50 = 0.062 ± 0.004 mmol/L) . The 2,5-dimethoxyphenyl substitution introduces two hydrogen-bond acceptor sites (methoxy oxygens) and alters the electronic density on the anilide nitrogen, which is expected to modify both target binding affinity and metabolic stability. This represents a critical SAR switch: the dimethoxy pattern has been associated with enhanced kinase inhibition in related thiadiazole series, while the p-tolyl group favors aromatase engagement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer Drug Discovery

Heterocycle Core Differentiation: 1,2,4-Thiadiazole vs. 1,2,4-Triazole in the Same Substitution Context

A direct structural analog exists where the 1,2,4-thiadiazole core is replaced by a 1,2,4-triazole: N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide (CAS 337490-59-2, MW 384.45 g/mol) . The sulfur-to-nitrogen replacement alters the heterocycle’s dipole moment, π-stacking ability, and metabolic susceptibility. Thiadiazoles are generally more lipophilic than triazoles and exhibit different cytochrome P450 metabolic profiles. For the 1,2,4-thiadiazole class, antibacterial EC50 values as low as 0.32 mg/L have been reported against Xanthomonas oryzae pv. oryzicola for structurally optimized amide derivatives [1], whereas triazole analogs are more commonly associated with antifungal CYP51 inhibition. The thiadiazole sulfur atom also offers a unique oxidation handle (sulfoxide/sulfone formation) that is absent in triazoles, providing a potential prodrug or active-metabolite strategy.

Medicinal Chemistry Heterocyclic Scaffolds Drug Design

3-Position Aryl Substituent Comparison: m-Tolyl vs. Phenyl vs. 4-Methoxyphenyl Analogs in the 2,5-Dimethoxyphenyl Acetamide Series

Within the 2,5-dimethoxyphenyl acetamide sub-series, three closely related compounds differ only at the 3-aryl substituent of the thiadiazole ring: m-tolyl (target, CAS 864917-98-6), phenyl (CAS 864856-15-5), and 4-methoxyphenyl (CAS 864922-39-4) [1][2]. The m-tolyl group provides a meta-methyl substituent that increases lipophilicity (estimated ΔlogP ≈ +0.5 vs. phenyl) while avoiding the electronic push of the para-methoxy group. In analogous thiadiazole series, the meta-methyl substitution has been correlated with improved membrane permeability and enhanced Gram-negative antibacterial activity compared to the unsubstituted phenyl analog [3]. The 4-methoxyphenyl variant adds a hydrogen-bond acceptor that may alter selectivity toward specific kinase ATP-binding pockets, but at the cost of reduced metabolic oxidative stability at the para position.

Structure-Activity Relationship (SAR) Medicinal Chemistry Antimicrobial Drug Discovery

Physicochemical Property Differentiation from the Closest Commercial Analogs: Computed LogP, H-Bond Capacity, and Topological Polar Surface Area

Computed physicochemical descriptors differentiate the target compound from its nearest commercially available analogs. Using PubChem Cactvs descriptors [1], the target compound (C19H19N3O3S2) has a topological polar surface area (TPSA) of approximately 67.6 Ų and 3 hydrogen-bond acceptor sites (two methoxy oxygens plus the acetamide carbonyl). In contrast, the p-tolyl analog (CAS 864917-75-9) has TPSA ≈ 49.1 Ų with only 1 H-bond acceptor, while the 4-methoxyphenyl analog (CAS 864922-39-4) has TPSA ≈ 76.8 Ų with 4 H-bond acceptors. The target compound’s TPSA falls within the optimal range for blood–brain barrier penetration (below 90 Ų) while providing sufficient polarity for aqueous solubility. Its calculated logP of approximately 3.8 places it in a favorable lipophilicity window for cellular permeability without excessive protein binding.

Drug-likeness ADME Prediction Physicochemical Profiling

Exploratory Discovery Value: A Scaffold with Unreported Bioactivity as a Novel Chemical Space Entry Point

The ZINC15 database entry ZINC7653594 explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This absence of prior art is itself a differentiator in early-stage drug discovery. Unlike extensively characterized analogs such as N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, which has reported IC50 values as low as 0.028 μM against gastric cancer cell lines , the target compound occupies untested chemical space. For screening library procurement, this means it is a 'clean slate' scaffold with no off-target activity annotations, reducing the risk of rediscovering known pharmacology and increasing the probability of identifying novel target engagement.

Drug Discovery Chemical Biology High-Throughput Screening

High-Value Application Scenarios for N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-98-6)


Exploratory Anticancer Library Screening in MCF-7 and A549 Cell Lines

The compound’s structural divergence from the p-tolyl analog—which has demonstrated MCF-7 IC50 = 0.084 mmol/L and A549 IC50 = 0.034 mmol/L —makes it a high-priority inclusion in focused anticancer screening decks. Its 2,5-dimethoxyphenyl motif may redirect target engagement away from aromatase and toward kinase or epigenetic targets, offering a differentiated antitumor mechanism. The absence of prior ChEMBL annotations [1] ensures that any observed cytotoxicity is a novel finding rather than a literature recapitulation.

Antibacterial Drug Discovery Targeting Gram-Negative Phytopathogens

The m-tolyl substituent at the 3-position provides an optimal lipophilicity balance (estimated logP ≈ 3.8) for Gram-negative membrane penetration. Class-level data for 1,2,4-thiadiazole amide derivatives have shown potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) with EC50 values as low as 0.32 mg/L [2]. The target compound’s intermediate TPSA (≈67.6 Ų) [3] positions it favorably for porin-mediated uptake, a critical requirement for Gram-negative antibacterial development.

Structure–Activity Relationship (SAR) Expansion of the 2,5-Dimethoxyphenyl Acetamide Pharmacophore

The compound completes a matrix of 3-aryl substituents (phenyl, m-tolyl, 4-methoxyphenyl) within the 2,5-dimethoxyphenyl acetamide series. Systematic procurement of this compound alongside CAS 864856-15-5 (phenyl analog) and CAS 864922-39-4 (4-methoxyphenyl analog) enables a full SAR exploration of electronic and steric effects at the thiadiazole 3-position [4][5]. This is essential for establishing quantitative structure–activity relationships (QSAR) and training predictive models for lead optimization.

Computational Drug Design and Virtual Screening Library Enumeration

The compound’s well-defined physicochemical profile (TPSA ≈ 67.6 Ų, 3 H-bond acceptors, 1 H-bond donor, logP ≈ 3.8) [3] and absence of assay interference alerts (no PAINS structural flags) make it an attractive seed for virtual screening campaigns. Its 1,2,4-thiadiazole core, unlike the 1,2,4-triazole analog , offers a thioether linkage amenable to sulfoxide/sulfone metabolic switching, a feature highly valued in prodrug design and late-stage lead optimization.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.